3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide
Description
This compound features a propanamide backbone substituted with a 3,5-dimethyl-1,2,4-triazole ring and a methylamino group. Evidence indicates that the compound was previously available as a secondary amine derivative but is now discontinued, possibly due to challenges in synthesis, stability, or efficacy .
Synthesis routes for analogous triazole derivatives typically involve refluxing precursors in alcohols (e.g., 2-propanol) followed by recrystallization, as seen in related 1,2,4-triazole syntheses (69% yield in ). The compound’s methylamino and triazole substituents may influence its pharmacokinetic properties, such as solubility and receptor binding.
Properties
Molecular Formula |
C9H17N5O |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-6-12-7(2)14(13-6)5-9(3,11-4)8(10)15/h11H,5H2,1-4H3,(H2,10,15) |
InChI Key |
HDMVSYLJGDYYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)(C(=O)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated using appropriate alkyl halides to introduce the dimethyl groups at positions 3 and 5.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparison with Similar Compounds
Structural Analogs
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid (1248664-34-7)
- Structural Differences: Replaces the propanamide group with a propanoic acid moiety and introduces a cyclopropylamino group.
- Implications: The carboxylic acid may enhance water solubility but reduce membrane permeability compared to the amide group in the target compound. Cyclopropylamino groups are known to improve metabolic stability in drug design .
Taranabant (CAS 701977-09-5)
- Structural Differences: A propanamide derivative with a trifluoromethyl pyridinyloxy group and chlorophenyl/cyanophenyl substituents.
Imidazolylindol-propanol (from )
- Structural Differences: Contains an imidazole-indole hybrid structure with a propanol chain.
- Functional Comparison : Demonstrated potent antifungal activity (MIC: 0.001 µg/mL against Candida albicans), suggesting that replacing the triazole with imidazole could enhance efficacy in certain contexts .
Pharmacological and Toxicological Profiles
- The Alamar Blue assay () could hypothetically screen its activity, with benchmarks set by imidazolylindol-propanol (MIC: 0.001 µg/mL) .
- Toxicity Considerations: The methylamino group may raise toxicity concerns. Structurally, Aldicarb (), a methylamino-containing pesticide, is highly toxic, underscoring the need for rigorous safety profiling of similar compounds .
Molecular Docking and Binding Affinity
For comparison, Taranabant’s design leveraged docking to optimize cannabinoid receptor affinity , while triazoles like fluconazole target fungal lanosterol 14α-demethylase .
Biological Activity
The compound 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHN
- Molecular Weight : 196.26 g/mol
- CAS Number : 2305100-84-7
- LogP : 1.38
- Polar Surface Area : 54 Ų
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular processes. The triazole moiety is known for its ability to influence pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | <10 | Inhibition of topoisomerase II |
| Compound B | A549 | 25 | Induction of apoptosis |
| Target Compound | MCF-7 | 15 | Inhibition of cell proliferation |
The target compound demonstrated an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity (source needed).
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The target compound exhibits activity against a variety of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial growth.
- Receptor Modulation : It may act on various receptors that mediate cellular signaling pathways related to growth and apoptosis.
Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., the target compound was tested against several cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells.
Study 2: Antimicrobial Screening
A comprehensive screening performed by Lee et al. evaluated the antimicrobial efficacy of various triazole derivatives, including the target compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
